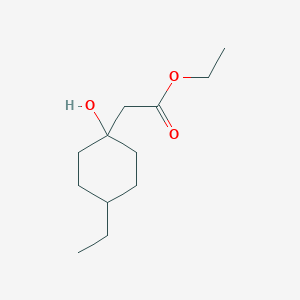
3-(Chloromethyl)-2-methyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-methyloctane is an organic compound with the molecular formula C10H21Cl It is a chlorinated derivative of 2-methyloctane, where a chlorine atom is attached to the third carbon of the octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyloctane typically involves the chlorination of 2-methyloctane. One common method is the free radical chlorination, where 2-methyloctane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as iron or aluminum chloride, can also enhance the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-2-methyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).
Elimination Reactions: Potassium tert-butoxide in tert-butanol.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Aminomethyl-2-methyloctane, 3-(Methylthio)methyl-2-methyloctane.
Elimination Reactions: 2-Methyl-3-octene.
Oxidation Reactions: 3-Hydroxymethyl-2-methyloctane, 3-Carboxymethyl-2-methyloctane.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2-methyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2-methyloctane primarily involves its reactivity as an alkylating agent. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives. The compound can also participate in elimination reactions, forming alkenes that can further undergo addition reactions.
Comparación Con Compuestos Similares
3-(Bromomethyl)-2-methyloctane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
3-(Iodomethyl)-2-methyloctane: Contains an iodine atom, which is an even better leaving group than bromine, leading to higher reactivity.
2-Chloromethyl-2-methyloctane: The chlorine atom is attached to the second carbon, resulting in different reactivity and steric effects.
Uniqueness: 3-(Chloromethyl)-2-methyloctane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the chlorine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H21Cl |
|---|---|
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-methyloctane |
InChI |
InChI=1S/C10H21Cl/c1-4-5-6-7-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
DWLQKQJCQQGIDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)





![[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13637304.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid](/img/structure/B13637306.png)
